molecular formula C13H12N2O5S B1278174 N-(Benzyloxy)-2-nitrobenzenesulfonamide CAS No. 77925-80-5

N-(Benzyloxy)-2-nitrobenzenesulfonamide

Cat. No. B1278174
CAS RN: 77925-80-5
M. Wt: 308.31 g/mol
InChI Key: HMDOHALMCRHCFZ-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles. The compound is characterized by the presence of a nitro group and a benzyloxy substituent attached to a benzenesulfonamide moiety. This structure is significant in organic synthesis, particularly in the construction of benzhydrylamines and other heterocyclic compounds .

Synthesis Analysis

The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide-related compounds involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. The process requires electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate the C-arylation . Additionally, a practical chemoselective aromatic substitution method has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through the efficient nitration and halogenation of N-phenylbenzenesulfonamide, employing metal-promoted tandem reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides have been extensively studied using experimental techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and allow for the comparison of optimized structures with experimental values .

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . They are also involved in the preparation of secondary amines and diamines through reactions with 2,4-dinitrobenzenesulfonyl chloride . Moreover, the 2-nitrobenzene peroxysulfonyl radical, formed from 2-nitrobenzenesulfonyl chloride and superoxide, can oxidize benzylic methylene compounds to ketones under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives are influenced by their functional groups. The nitro group is a key functional group that imparts reactivity towards both electrophilic and nucleophilic agents, making these compounds versatile intermediates in organic synthesis. The benzyloxy group can be manipulated through various chemical reactions, including oxidation and alkylation, to yield a wide range of products with potential biological activity .

Scientific Research Applications

Solid-Phase Synthesis of N-alkyl Hydroxamic Acids

  • Polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides have been used for the N-alkylation of various compounds through different routes, including Fukuyama reaction, N-alkylation with alkylbromides, and Michael addition reaction. The resulting N-alkyl hydroxamic acids were obtained in excellent purity and yield (Krchnak & Slough, 2004).

Synthesis of Nitrogenous Heterocycles

  • N-Benzyl-2-nitrobenzenesulfonamides were used in the base-mediated intramolecular arylation to yield benzhydrylamines. These compounds are useful intermediates in synthesizing various nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslova & Krchnak, 2014).

Bacterial Biofilm Inhibition

  • Novel derivatives of N-(Benzyloxy)-2-nitrobenzenesulfonamide were synthesized and shown to have inhibitory effects on bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

Versatile Means for Preparation of Secondary Amines

  • N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives have been explored for their potential in the preparation of secondary amines and as protective agents for amines, demonstrating versatility in chemical synthesis (Fukuyama, Jow & Cheung, 1995).

Conformational Properties and Structural Studies

  • The molecular structure and conformational properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide have been studied in gas and crystalline phases to understand its chemical behavior and potential applications (Giricheva et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and disposal practices .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and ways in which its synthesis could be improved .

properties

IUPAC Name

2-nitro-N-phenylmethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDOHALMCRHCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431674
Record name N-(Benzyloxy)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzyloxy)-2-nitrobenzenesulfonamide

CAS RN

77925-80-5
Record name N-(Benzyloxy)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzene-1-sulfonyl chloride (500 g, 2.26 mol) in pyridine (1500 mL) was added dropwise to a solution of O-benzylhydroxylamine hydrochloride (400 g, 2.51 mol) in pyridine (1500 mL) at 0° C. The reaction mixture was then stirred at 20° C. overnight. The mixture was concentrated in vacuum, diluted with DCM and washed with HCl (10%) three times. The combined organic layer was concentrated in vacuum and re-crystallized with DCM to afford N-(benzyloxy)-2-nitrobenzenesulfonamide (485 g, 62.6%) as a yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 96.4 g of O-benzylhydroxylamine in 80 ml of tetrahydrofuran was added to a solution of 86.8 g of o-nitrobenzenesulfonyl chloride in 400 ml of tetrahydrofuran at 5°-10°. After stirring at ambient temperature for 16 hours the solvent was evaporated. The residue was washed with water, filtered and dried to give 112.6 g of N-(phenylmethoxy)-2-nitrobenzenesulfonamide, m.p. 148°-151°.
Quantity
96.4 g
Type
reactant
Reaction Step One
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MV Fülöpová - theses.cz
Solid-phase synthesis in connection with combinatorial chemistry represents one of the essential approaches leading to considerable array of diverse compounds collections (so called …
Number of citations: 0 theses.cz
V Krchňák, GA Slough - Tetrahedron letters, 2004 - Elsevier
… In summary, the polymer-supported N-benzyloxy-2-nitrobenzenesulfonamide linker 1b is a versatile substrate for N-alkylation using three different types of carbon-based building blocks…
Number of citations: 15 www.sciencedirect.com
V Devreux, J Wiesner, H Jomaa… - The Journal of …, 2007 - ACS Publications
… found in literature using carbamoyl-protected hydroxylamines, 18,19 introduction of a protected hydroxylamine moiety only succeeded using N-benzyloxy-2-nitrobenzenesulfonamide. …
Number of citations: 71 pubs.acs.org
M Furegati, S Nocito, F Reck, A Casarez… - … process research & …, 2020 - ACS Publications
The new potentially best-in-class β-lactamase inhibitor IID572 was discovered by a late-stage functionalization approach. An alternative synthesis was developed to satisfy the short-…
Number of citations: 4 pubs.acs.org
V Krchnak - Mini Reviews in Medicinal Chemistry, 2006 - ingentaconnect.com
… N-benzyloxy-2nitrobenzenesulfonamide was N-alkylated using three different routes: via Fukuyama variation of the Mitsunobu reaction with alcohols (resin 47), by N-alkylation with …
Number of citations: 14 www.ingentaconnect.com
Z Iqbal, J Sun, H Yang, J Ji, L He, L Zhai, J Ji, P Zhou… - Molecules, 2022 - mdpi.com
Antibacterial resistance towards the β-lactam (BL) drugs is now ubiquitous, and there is a major global health concern associated with the emergence of new β-lactamases (BLAs) as …
Number of citations: 5 www.mdpi.com
A Porcheddu, G Giacomelli - … Acids; Liebman, JF, Rappoport, Z., Eds, 2009 - thevespiary.org
… The polymer-supported N-benzyloxy-2-nitrobenzenesulfonamide linkers 208a and 208b are versatile substrates for N-alkylation using different types of carbon-based building blocks …
Number of citations: 13 www.thevespiary.org
S Kishimoto, S Nishimura, M Hatano… - The Journal of …, 2015 - ACS Publications
Chlorocatechelin A (1) is a structurally unique microbial siderophore containing two units of 4-chloro-2,3-dihydroxybenzoic acid (CDB) and a characteristic acylguanidine structure. …
Number of citations: 20 pubs.acs.org
V Fulopova, M Soural - ACS Combinatorial Science, 2015 - ACS Publications
Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in different …
Number of citations: 21 pubs.acs.org

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